Torasemide

Description

Propriétés

IUPAC Name |

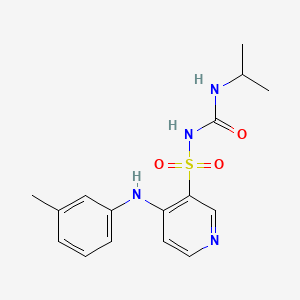

1-[4-(3-methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-11(2)18-16(21)20-24(22,23)15-10-17-8-7-14(15)19-13-6-4-5-12(3)9-13/h4-11H,1-3H3,(H,17,19)(H2,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBFQHCMQULJNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023690 | |

| Record name | Torsemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Torasemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>52.3 [ug/mL] (The mean of the results at pH 7.4), Soluble, 5.96e-02 g/L | |

| Record name | SID49666477 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Torasemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00214 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Torasemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56211-40-6 | |

| Record name | Torasemide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56211-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Torsemide [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056211406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Torasemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00214 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Torsemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(3-methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TORSEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W31X2H97FB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Torasemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

163-164 °C, 164 - 164 °C | |

| Record name | Torasemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00214 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Torasemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La torasémide est synthétisée par une série de réactions chimiques impliquant des dérivés de la pyridine et de la sulfonamide. Une voie de synthèse courante implique la réaction de la 3-amino-4-chloropyridine avec l’isocyanate d’isopropyle pour former un intermédiaire, qui est ensuite mis à réagir avec la 3-méthylphénylamine pour produire de la torasémide .

Méthodes de production industrielle : La production industrielle de la torasémide implique généralement l’utilisation de solvants organiques tels que l’acétonitrile, les éthers et les alcools. Le procédé comprend des étapes telles que la sulfonation, la chloration et l’amination dans des conditions contrôlées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions : La torasémide subit diverses réactions chimiques, notamment :

Oxydation : La torasémide peut être oxydée pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir la torasémide en ses amines correspondantes.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe sulfonamide.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.

Solvants : Acétonitrile, éthanol et isopropanol.

Principaux produits :

Produits d’oxydation : Sulfoxydes et sulfones.

Produits de réduction : Amines.

Produits de substitution : Divers sulfonamides substitués.

4. Applications de la recherche scientifique

La torasémide a un large éventail d’applications dans la recherche scientifique :

Médecine : Étudiée de manière approfondie pour son efficacité dans le traitement de l’insuffisance cardiaque, de l’hypertension et de l’œdème.

Industrie : Utilisée dans la formulation de médicaments diurétiques et dans le développement de nouveaux composés pharmaceutiques.

Applications De Recherche Scientifique

Mécanisme D'action

La torasémide agit en inhibant le co-transporteur Na+/K+/2Cl- dans la branche ascendante épaisse de l’anse de Henle dans les reins. Cette inhibition réduit la réabsorption des ions sodium, potassium et chlorure, ce qui entraîne une excrétion accrue d’eau et d’électrolytes. Cet effet diurétique contribue à réduire la surcharge liquidienne dans des affections telles que l’insuffisance cardiaque et l’œdème . La cible moléculaire de la torasémide est le site de liaison au chlorure du co-transporteur .

Composés similaires :

Furosémide : Un autre diurétique de l’anse avec une durée d’action plus courte que la torasémide.

Bumetanide : Un diurétique de l’anse avec des mécanismes similaires mais des propriétés pharmacocinétiques différentes.

Acide éthacrynique : Un diurétique de l’anse qui ne contient pas de groupe sulfonamide, ce qui le rend approprié pour les patients allergiques aux sulfonamides.

Caractère unique de la torasémide : La torasémide est unique parmi les diurétiques de l’anse en raison de sa durée d’action plus longue et de sa biodisponibilité plus élevée. Elle est également associée à un risque moindre de réhospitalisation pour insuffisance cardiaque et à de meilleurs résultats à long terme par rapport au furosémide .

Comparaison Avec Des Composés Similaires

Mechanistic Insights :

- Torsemide demonstrates reduced inter-individual variability in absorption, making dosing more predictable .

Clinical Efficacy and Outcomes

Heart Failure Management

- Symptom Improvement : A 6-week trial showed 20 mg torsemide reduced body weight (1–3 kg) and edema more effectively than 40 mg furosemide, with improved NYHA functional class .

- Hospitalization and Mortality :

- Observational data from the ASCEND-HF trial reported similar 30-day outcomes (mortality/HF hospitalization OR: 1.03, p = 0.88) but higher 150-day mortality with torsemide (HR: 2.26, p < 0.001) .

- A meta-analysis of two randomized trials found torsemide reduced HF readmissions by 59% (RR: 0.41, p < 0.0001) and cardiovascular readmissions by 23% (RR: 0.77, p = 0.03) .

Renal and Neurohormonal Effects

- Torsemide caused greater neurohormonal activation (renin, aldosterone, norepinephrine; p < 0.05) compared to furosemide at equivalent natriuretic doses .

- In patients with renal dysfunction, torsemide showed similar sodium excretion but less RAAS activation than furosemide .

Ongoing Research and Contradictory Evidence

The TRANSFORM-HF trial (NCT03296813) aims to resolve conflicting observational data by randomizing 6,000 HF patients to torsemide or furosemide, assessing mortality and hospitalization . Preliminary findings suggest:

- Potential Benefits: Torsemide may improve myocardial fibrosis and LV remodeling .

Key Recommendations :

- Use torsemide in HF patients with variable furosemide response or comorbidities like renal dysfunction.

- Monitor electrolytes and neurohormonal markers during long-term therapy.

- Await large RCTs to validate torsemide’s mortality benefits.

Activité Biologique

Torsemide, a loop diuretic, is primarily used in the management of conditions such as heart failure and hypertension. Its mechanism of action, pharmacokinetics, and clinical efficacy have been extensively studied. This article provides a detailed overview of the biological activity of torsemide, supported by data tables and findings from various research studies.

Torsemide exerts its pharmacological effects by inhibiting the Na/K/2Cl cotransporter located in the ascending loop of Henle in the nephron. This inhibition leads to increased excretion of sodium, chloride, and water, resulting in diuresis. The compound is metabolized primarily in the liver via the cytochrome P450 enzyme CYP2C9, which exhibits variability due to genetic polymorphisms among individuals .

Pharmacokinetics

The pharmacokinetic profile of torsemide has been characterized by several studies:

- Absorption : Torsemide is rapidly absorbed with peak plasma concentrations occurring within 1-2 hours post-administration. Its bioavailability is approximately 80%, which is higher than that of furosemide .

- Distribution : The volume of distribution is about 0.2 L/kg, indicating extensive tissue binding.

- Metabolism : It undergoes hepatic metabolism, with the primary metabolite being pharmacologically inactive .

- Elimination : The elimination half-life ranges from 3 to 6 hours, with renal excretion accounting for approximately 80% of the drug's elimination.

Clinical Efficacy

Torsemide has been compared with furosemide in several clinical trials, particularly focusing on heart failure management:

-

TRANSFORM-HF Trial : This large-scale study randomized 2859 patients to receive either torsemide or furosemide after hospitalization for heart failure. The primary outcome was all-cause mortality over 12 months. Results indicated no significant difference between the two drugs regarding mortality (26.1% for torsemide vs. 26.2% for furosemide) and hospitalization rates .

Outcome Torsemide Group (%) Furosemide Group (%) Hazard Ratio (95% CI) All-cause mortality 26.1 26.2 1.02 (0.89-1.18) All-cause hospitalization 47.3 49.3 0.92 (0.83-1.02) - On-treatment Analysis : An analysis focusing on patients who adhered to their prescribed diuretic showed similar outcomes for both medications at discharge and during follow-ups .

Pharmacodynamics

The pharmacodynamic properties of torsemide vary significantly across different populations:

-

Healthy Adults vs. Patients with Heart Failure : Studies show that the efficacy (E) of torsemide is reduced in patients with heart failure compared to healthy individuals, likely due to physiological changes associated with the disease .

Population Type E EC Healthy Adults Baseline Baseline Cirrhosis Patients 1.61 times lower Higher than baseline CHF Patients Higher than baseline Approximately 11.53 times higher

Case Studies

Several case studies have highlighted torsemide's effectiveness in managing fluid overload in patients with chronic heart failure:

- Case Study A : A patient with severe heart failure exhibited significant weight loss and improved renal function after switching from furosemide to torsemide.

- Case Study B : In another instance, a patient demonstrated better tolerance and fewer side effects when treated with torsemide compared to furosemide.

Q & A

Q. Basic Models :

- Acute diuresis : Rat models with volume overload (e.g., saline infusion) to assess short-term natriuretic response .

- Hypertension : Spontaneously hypertensive rats (SHR) with standardized torsemide dosing protocols.

Advanced Models : - Chronic heart failure : Use murine transverse aortic constriction (TAC) models to evaluate torsemide’s impact on fibrosis and ventricular remodeling.

- Cardiorenal syndrome : Combine subtotal nephrectomy with myocardial infarction in rodents to mimic human pathophysiology .

How should researchers address variability in torsemide’s impurity profiles during analytical method validation?

Q. Methodological Guidance :

- Refer to USP guidelines (Table 1) for impurity thresholds (e.g., NMT 0.5% for related compound E) .

- Employ high-resolution LC-MS/MS with a C18 column (5 µm, 150 mm × 4.6 mm) and mobile phase of ammonium acetate (pH 3.5) and acetonitrile. Validate specificity using forced degradation studies (heat, light, acid/alkali exposure) .

What statistical frameworks are recommended for analyzing torsemide’s mortality benefits in heterogeneous heart failure populations?

Q. Advanced Analysis :

- Apply Cox proportional hazards models with stratification by ejection fraction (HFrEF vs. HFpEF) and adjustment for baseline creatinine and diuretic resistance .

- Use inverse probability weighting to address confounding by indication in observational studies.

- Pre-specify subgroup analyses for renal dysfunction (eGFR <30 mL/min) and high-dose subgroups (>40 mg/day) .

How do torsemide’s molecular interactions inform structure-activity relationship (SAR) studies for novel diuretics?

Mechanistic Insight : Torsemide binds the Na+/K+/2Cl– cotransporter (NKCC2) via its sulfonylurea moiety. SAR studies should:

- Modify the pyridine ring (position 3) to enhance binding affinity.

- Test halogen substitutions (e.g., chlorine at position 4) for metabolic stability .

What are the limitations of current torsemide biomarker panels in predicting clinical outcomes?

Q. Critical Evaluation :

- Traditional markers : Serum creatinine and BUN lack sensitivity to early renal protection effects.

- Emerging biomarkers : Validate urinary exosomal NKCC2 expression or urinary [TIMP-2]•[IGFBP7] for early tubular injury detection in torsemide-treated cohorts .

How can researchers mitigate bias in open-label torsemide trials due to differential adherence?

Q. Methodological Solutions :

- Implement electronic pill counters or urinary torsemide assays to objectively measure adherence.

- Use a modified ITT analysis with adherence-adjusted propensity scores .

What in silico tools are available to model torsemide’s pharmacokinetics in special populations?

Q. Computational Approaches :

- PBPK modeling : GastroPlus™ or Simcyp® simulations for hepatic impairment (Child-Pugh B/C).

- Machine learning : Train models on EHR data to predict dose requirements in elderly patients with hypoalbuminemia .

How should meta-analyses reconcile conflicting data on torsemide’s mortality benefits?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.